4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Description
The target compound is a benzenesulfonamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 2-phenoxyethylsulfanyl moiety at position 4. This structure combines lipophilic (phenoxyethyl, bromophenyl) and polar (sulfonamide, triazole) elements, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S2/c1-2-24-18(14-21-29(25,26)17-10-8-15(20)9-11-17)22-23-19(24)28-13-12-27-16-6-4-3-5-7-16/h3-11,21H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSUZNLJVQLYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCOC2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120262 | |
| Record name | 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338794-54-0 | |
| Record name | 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338794-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21BrN4O3S
- Molecular Weight : 497.426 g/mol
- Structure : The compound features a triazole ring and a sulfonamide group, which are significant for its activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety is known for its role in inhibiting fungal enzymes, while the sulfonamide group contributes to antibacterial properties. The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 64 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | G1 Phase Arrest |
| A549 (Lung Cancer) | 12 | G2/M Phase Arrest |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated that it could serve as a potential candidate for treating infections caused by multidrug-resistant organisms.
- Anticancer Research : A recent investigation in Cancer Letters explored the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Safety Profile
While the compound shows promise in biological applications, safety assessments indicate potential irritations:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antifungal Activity : Studies suggest that derivatives of triazoles possess antifungal properties, making them suitable candidates for developing antifungal agents. The presence of the triazole ring in this compound enhances its efficacy against fungal pathogens.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. This compound may inhibit bacterial growth, making it a potential candidate for antibiotic development.
- Anticancer Potential : Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of cell proliferation pathways.
Applications in Pharmaceuticals
The compound's unique structure allows for multiple pharmaceutical applications:
- Drug Development : Its antifungal and antimicrobial properties position it as a candidate for new drug formulations targeting resistant strains of pathogens.
- Therapeutic Agents : Ongoing research investigates its potential as a therapeutic agent in treating various infections and possibly cancer.
Agricultural Applications
In agriculture, compounds similar to this one are often explored for their potential as:
- Fungicides : The antifungal properties can be utilized in developing fungicides to protect crops from fungal diseases.
- Pesticides : The antibacterial activity can also be beneficial in creating pesticides that target specific plant pathogens.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Efficacy | Demonstrated significant inhibition of fungal growth in vitro against Candida species. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, suggesting potential as a broad-spectrum antibiotic. |
| Study 3 | Anticancer Effects | Induced apoptosis in human cancer cell lines, indicating a pathway for further anticancer drug development. |
Comparison with Similar Compounds
Structural Analogues of Benzenesulfonamide-Triazole Hybrids
Compound 15 : 4-Bromo-N-(5-Trifluoromethyl-1H-1,2,4-Triazol-3-yl)Benzenesulfonamide
- Substituents : Triazole ring substituted with CF₃ at position 5.
- Physical Properties :
- Melting Point: 194–196°C
- IR (cm⁻¹): 3,473 (N–H), 1,643 (C=N), 1,394 (S=O)
- NMR: δ 7.91 (d, J = 8.8 Hz, aromatic H), δ −64.72 (CF₃ in ¹⁹F-NMR)
- Bioactivity : Evaluated as an antimalarial prototype due to sulfonamide and halogenated motifs .
Compound 25 : 4-Bromo-N-(1H-1,2,4-Triazol-3-yl)Benzenesulfonamide
- Substituents : Unsubstituted triazole at position 5.
- Physical Properties :
- Melting Point: 205–207°C (higher than Compound 15 due to simpler structure)
- IR (cm⁻¹): 3,093 (C–H aromatic), 1,614 (C=N)
- NMR: δ 8.31 (s, triazole H5), δ 7.54 (d, J = 10 Hz, aromatic H)
Compound 20 : 4-Bromo-N-(5-Methyl-1H-1,2,4-Triazol-3-yl)Benzenesulfonamide
- Substituents : Methyl group at triazole position 5.
- Physical Properties :
- Melting Point: 170–172°C
- IR (cm⁻¹): 3,468 (N–H), 1,683 (C=O contamination?)
- Synthesis : Higher yield (62%) compared to Compound 15 (50%), suggesting methyl substitution improves reaction efficiency .
Target Compound : 4-Bromo-N-[[4-Ethyl-5-(2-Phenoxyethylsulfanyl)-1,2,4-Triazol-3-yl]Methyl]Benzenesulfonamide
- Substituents: Ethyl at triazole position 3. 2-Phenoxyethylsulfanyl at triazole position 5.
- Inferred Properties: Expected higher molecular weight (vs. Compounds 15, 20, 25) due to bulky phenoxyethylsulfanyl group. Lower melting point than Compounds 15/25 due to reduced crystallinity from steric hindrance.
Physicochemical and Spectroscopic Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide?
- Methodology :
-
Step 1 : React 4-amino-triazole derivatives with substituted benzaldehyde under reflux conditions in ethanol, using glacial acetic acid as a catalyst (analogous to methods in ).
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Step 2 : Introduce the bromobenzenesulfonamide moiety via nucleophilic substitution or coupling reactions.
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Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
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Key Parameters : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR spectroscopy .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| 1 | Ethanol, AcOH, 80°C | 4 h | 65–70 |
| 2 | DCM, DIPEA, RT | 12 h | 50–55 |
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray Crystallography : Use SHELXL for structure refinement ( ) and ORTEP-III for visualizing thermal ellipsoids ( ).
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3–8.5 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for sulfonamide-triazole hybrids?
- Case Study : Discrepancies in hydrogen bonding networks (e.g., vs. 14).
- Methodology :
- Multi-Software Validation : Refine structures using both SHELXL (rigid-bond restraint) and OLEX2 (dynamic disorder modeling).
- Twinned Data Analysis : Apply the TwinRotMat algorithm in SHELXL to handle pseudo-merohedral twinning.
- Supplementary Techniques : Use IR spectroscopy to detect S–H or N–H stretching vibrations missing in crystallography .
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains ().
- Enzyme Inhibition : Target carbonic anhydrase or triazole-sensitive enzymes via UV-Vis kinetic assays.
- Dose-Response Analysis : Fit data to Hill plots to determine IC50 values (use GraphPad Prism for statistical validation).
- Control Experiments : Compare with structurally related sulfonamides (e.g., ) to isolate substituent effects .
Q. How can computational methods predict tautomerism in triazole-sulfonamide derivatives?
- DFT Calculations : Optimize tautomeric forms (e.g., thione vs. thiol) at the B3LYP/6-311+G(d,p) level ().
- NMR Chemical Shift Prediction : Use ACD/Labs or Gaussian-based tools to match experimental δ values.
- Thermodynamic Stability : Calculate Gibbs free energy differences (ΔG) to identify dominant tautomers .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in confirming substituent orientation?
- Root Cause : Dynamic disorder in crystals vs. solution-state averaging.
- Resolution :
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.
- VT-NMR : Perform variable-temperature NMR to detect conformational exchange broadening.
- Example : In , sulfonamide dimerization via H-bonding was only observable in X-ray data, not NMR .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
